molecular formula C22H16IN3O5 B5076525 4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B5076525
M. Wt: 529.3 g/mol
InChI Key: UIZVPVRIFGVARQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring, an iodophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the iodophenyl group via a halogenation reaction. The final step often involves the nitration of the benzamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the iodophenyl moiety.

Scientific Research Applications

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring and nitrobenzamide moiety can interact with enzymes or receptors, leading to various biological effects. The iodophenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
  • 4-ethoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
  • 4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Uniqueness

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to the presence of the iodophenyl group, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its bromine, chlorine, or fluorine analogs.

Properties

IUPAC Name

4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16IN3O5/c1-2-30-20-8-6-13(11-18(20)26(28)29)21(27)24-16-7-9-19-17(12-16)25-22(31-19)14-4-3-5-15(23)10-14/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZVPVRIFGVARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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